molecular formula C18H32O4 B7852475 13-Hydroperoxy-9,11-octadecadienoic acid CAS No. 63121-48-2

13-Hydroperoxy-9,11-octadecadienoic acid

Cat. No.: B7852475
CAS No.: 63121-48-2
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-KDFHGORWSA-N
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Description

13-Hydroperoxy-9,11-octadecadienoic acid is a naturally occurring lipid peroxidation product derived from linoleic acid. It plays a significant role in various biological processes and has been the subject of extensive research due to its involvement in oxidative stress and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Hydroperoxy-9,11-octadecadienoic acid can be synthesized through the controlled oxidation of linoleic acid using free radicals or singlet oxygen. The reaction typically involves exposing linoleic acid to a source of oxidative stress, such as UV light or chemical oxidants, under controlled conditions to yield the hydroperoxide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation reactors where linoleic acid is continuously fed and oxidized using controlled amounts of oxidizing agents. The process is monitored to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 13-Hydroperoxy-9,11-octadecadienoic acid undergoes various chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of 13-Hydroxyoctadecadienoic acid (13-HODE) and other oxidized fatty acids.

  • Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, resulting in 13-Hydroxyoctadecadienoic acid.

  • Substitution: Substitution reactions can occur at the double bonds, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and UV light.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

  • Substitution: Various electrophiles and nucleophiles can be used to substitute at the double bonds.

Major Products Formed:

  • 13-Hydroxyoctadecadienoic acid (13-HODE): A common product formed through reduction.

  • Epoxides: Substitution reactions can lead to the formation of epoxides at the double bonds.

Scientific Research Applications

13-Hydroperoxy-9,11-octadecadienoic acid has been extensively studied for its role in various scientific fields:

  • Chemistry: It serves as a model compound for studying lipid peroxidation and oxidative stress mechanisms.

  • Biology: It is involved in cell signaling pathways and has been shown to modulate inflammatory responses.

  • Medicine: Research has indicated its potential involvement in diseases such as atherosclerosis, asthma, and cancer.

  • Industry: It is used in the development of antioxidant and anti-inflammatory agents.

Mechanism of Action

The compound exerts its effects through the modulation of various molecular targets and pathways:

  • Receptor Stimulation: It stimulates peroxisome proliferator-activated receptors (PPARs), TRPV1 receptors, and GPR132 receptors.

  • Pathways Involved: It is involved in the regulation of mitochondrial degradation, blood leukocyte stimulation, and epidermal growth factor receptor signaling.

Comparison with Similar Compounds

  • 9-Hydroxyoctadecadienoic acid (9-HODE)

  • 15-Hydroxyoctadecadienoic acid (15-HODE)

  • 12-Hydroxyeicosatetraenoic acid (12-HETE)

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Properties

IUPAC Name

(9E,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHVWSAMTSSN-KDFHGORWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7324-21-2, 63121-48-2
Record name 9,11-Octadecadienoic acid, 13-hydroperoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Hydroperoxy-9,11-octadecadienoic acid, (9E,11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9E,11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5HM3ASH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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13-Hydroperoxy-9,11-octadecadienoic acid

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